7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that falls under the category of sulfonamides. Sulfonamides are characterized by the presence of a sulfonamide group (–SO2NH2), which is a key feature in many pharmaceutical agents. This specific compound has gained attention due to its potential applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents.
The compound can be classified as a sulfonamide derivative, specifically containing an isoquinoline structure, which is known for its biological activity. Sulfonamides are widely used in pharmaceuticals due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The introduction of bromine and dimethylamino groups enhances its pharmacological properties, potentially increasing its efficacy against various pathogens.
The synthesis of 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide typically involves several steps:
The synthesis can be optimized using various solvents and reagents to improve yield and purity, with recent methods employing continuous flow techniques to enhance reaction efficiency .
The molecular formula of 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide is C14H17BrN2O2S. Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances critical for understanding its reactivity .
7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide primarily involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for this enzyme, the sulfonamide competes effectively, leading to bacteriostatic effects.
This mechanism is supported by various studies demonstrating that modifications in the structure can significantly impact binding affinity and inhibitory potency against target enzymes .
Key physical and chemical properties of 7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to confirm these properties .
7-Bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide has potential applications in several scientific fields:
Solid-phase synthesis has emerged as a robust strategy for constructing complex isoquinoline sulfonamide derivatives with high purity and yield. This approach leverages resin-bound intermediates to facilitate stepwise modifications while minimizing purification challenges. For 7-bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide, the synthesis typically begins with immobilization of a brominated isoquinoline scaffold onto a Wang resin via carboxylic acid linkers. Subsequent sulfonylation is achieved using 5-sulfonyl chloride isoquinoline derivatives in anhydrous dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base [9].
A critical advancement involves microwave-assisted coupling (80°C, 15 min), which increases reaction efficiency by >40% compared to conventional heating. The dimethylaminoethyl arm is then introduced through nucleophilic displacement of resin-bound sulfonyl chloride intermediates with N,N-dimethylethylenediamine. Final cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9) yields the target compound with >95% purity after precipitation. This method enables parallel synthesis of derivative libraries by varying amine components during the functionalization step [9].
Table 1: Solid-Phase Synthesis Optimization Parameters
Resin Type | Coupling Agent | Temperature | Reaction Time | Purity (%) |
---|---|---|---|---|
Wang resin | DIC/HOBt | 25°C | 12 h | 78 |
Rink amide | PyBOP | 25°C | 8 h | 85 |
Wang resin | DIC/HOAt | 80°C (microwave) | 15 min | 96 |
Merrifield | TBTU | 60°C | 30 min | 82 |
The C7-bromine substituent in 7-bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide serves as a versatile handle for structural diversification through transition metal-catalyzed cross-coupling and nucleophilic substitution reactions. Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 85°C) enables installation of biaryl groups, enhancing π-stacking interactions in target binding [3]. This modification has demonstrated significant improvements in kinase binding affinity (up to 12-fold increase in PI3Kα inhibition) compared to the parent bromo compound [6].
Nucleophilic aromatic substitution with secondary amines (e.g., piperidine, morpholine) in DMF at 120°C replaces bromine with amine functionalities, altering electronic properties and solubility profiles. Computational studies indicate that electron-donating groups at C7 decrease the compound’s LUMO energy by 1.2-1.8 eV, facilitating charge transfer interactions with biological targets. Alternatively, one-pot lithiation-bromination sequences using n-butyllithium (-78°C) and 1,2-dibromoethane enable bromine repositioning around the isoquinoline core for structure-activity relationship (SAR) exploration [6].
Table 2: Bromine Functionalization Reactions and Outcomes
Reaction Type | Reagents/Conditions | Product Modifications | Yield (%) |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 85°C | C7-aryl derivatives | 70-92 |
Amination | Piperidine, DMF, 120°C | C7-piperazinyl derivatives | 65-88 |
Carbonylation | CO, Pd(OAc)₂, dppf, NEt₃, 100°C | C7-ester/carboxamide derivatives | 55-75 |
Azidation | NaN₃, CuI, L-proline, DMSO, 100°C | C7-azido derivatives | 80 |
The N-(2-(dimethylamino)ethyl) moiety in 7-bromo-N-(2-(dimethylamino)ethyl)isoquinoline-5-sulfonamide is critical for three-dimensional orientation and target engagement. Nuclear magnetic resonance (NMR) analysis reveals that the dimethylamino group protonates (pKₐ ≈ 8.2) under physiological conditions, enabling salt bridge formation with Asp184 in the PI3Kα ATP-binding pocket [5]. Molecular dynamics simulations show that the ethyl linker adopts a gauche conformation when bound, positioning the dimethylamino group 3.8 Å from key glutamate residues in the catalytic site [7].
Systematic methylation studies demonstrate that N-dimethylation enhances cellular permeability by 3.5-fold compared to primary amine analogs due to reduced desolvation energy. The "magic methyl" effect manifests in PI3Kα inhibition where IC₅₀ decreases from 420 nM (N-ethyl) to 22 nM (N-dimethylethyl), attributed to optimized van der Waals contacts with Val851 in the hinge region. Conformational restriction via cyclization (e.g., pyrrolidine derivatives) disrupts this binding geometry, increasing IC₅₀ to >1,000 nM [7].
Structural optimization of the tether between the isoquinoline core and terminal amine significantly impacts target selectivity and potency. SAR studies comparing n-alkyl linkers (C1-C4) reveal that ethylene spacers (C2) maximize mTOR/PI3K dual inhibition, with a 5.2-fold potency improvement over propylene (C3) analogs. Shorter methylene linkers (C1) reduce solubility by >50% due to compressed hydration shells, while longer chains (C4) increase flexibility, entropically penalizing binding [5] [9].
Terminal amine modifications alter kinase selectivity profiles:
Quaternization of the terminal amine with methyl iodide eliminates activity due to compromised membrane permeability, while acylation (e.g., acetamide derivative) retains potency but reduces cellular accumulation by 90%. Molecular weight optimization indicates that derivatives under 500 Da exhibit 3-fold enhanced passive diffusion across Caco-2 cell monolayers [9].
Table 3: Influence of Linker Variations on Biological Activity
Terminal Group | Linker Length | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | cLogP |
---|---|---|---|---|
-N(CH₃)₂ | C2 | 22 ± 1.5 | 130 ± 8 | 2.1 |
-N(C₂H₅)₂ | C2 | 48 ± 3.2 | 310 ± 12 | 2.8 |
-NHCH₃ | C2 | 420 ± 25 | 950 ± 45 | 1.5 |
-N(CH₃)₂ | C1 | 185 ± 11 | 680 ± 38 | 1.8 |
-N(CH₃)₂ | C3 | 115 ± 7 | 240 ± 15 | 2.5 |
-N⁺(CH₃)₃ I⁻ | C2 | >10,000 | >10,000 | -0.2 |
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